REACTION_CXSMILES
|
[OH-:1].[NH4+:2].[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([SH:13])[S:12][C:8]=2[CH:7]=1)[CH3:4].[O-:16]Cl.[Na+]>[OH-].[Na+]>[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([S:13]([NH2:2])(=[O:16])=[O:1])[S:12][C:8]=2[CH:7]=1)[CH3:4] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)S)C=C1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
FILTRATION
|
Details
|
the sulfenamide was collected by vacuum filtration
|
Type
|
DISSOLUTION
|
Details
|
The sulfenamide was dissolved in 1 L of acetone
|
Type
|
ADDITION
|
Details
|
oxidized by the addition of 450 mL of 5% KMn04 over 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The MnO2 was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through Celite
|
Type
|
CUSTOM
|
Details
|
the acetone was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The product was precipitated from solution by acidification with concentrated HCl
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: PERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |